molecular formula C5H3FOS B1344053 3-Fluorothiophene-2-carbaldehyde CAS No. 32431-83-7

3-Fluorothiophene-2-carbaldehyde

Cat. No.: B1344053
CAS No.: 32431-83-7
M. Wt: 130.14 g/mol
InChI Key: OXDSTEQMQRCOGK-UHFFFAOYSA-N
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Description

3-Fluorothiophene-2-carbaldehyde: is an organic compound with the molecular formula C5H3FOS and a molecular weight of 130.14 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a fluorine atom at the third position and an aldehyde group at the second position makes this compound unique and valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorothiophene-2-carbaldehyde can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Scientific Research Applications

Chemistry: 3-Fluorothiophene-2-carbaldehyde is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise as inhibitors of specific enzymes and receptors .

Industry: This compound is used in the development of advanced materials, including polymers and liquid crystals. Its incorporation into polymer backbones can enhance the material’s electronic properties .

Comparison with Similar Compounds

  • 3-Chlorothiophene-2-carbaldehyde
  • 3-Bromothiophene-2-carbaldehyde
  • 3-Methylthiophene-2-carbaldehyde

Comparison:

Properties

IUPAC Name

3-fluorothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FOS/c6-4-1-2-8-5(4)3-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDSTEQMQRCOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623847
Record name 3-Fluorothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32431-83-7
Record name 3-Fluorothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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